1,2-Dihydro-Betamethasone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15+,16-,17-,19-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXYYHUGHQGHI-IMYIRDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H]3CCC4=CC(=O)CC[C@@]4([C@@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Transformations of 1,2 Dihydro Betamethasone
Strategies for Stereoselective 1,2-Dihydrogenation of Betamethasone (B1666872) Precursors
Catalytic hydrogenation is a principal method for the reduction of such C=C double bonds. ethz.ch The choice of catalyst, solvent, and reaction conditions plays a pivotal role in directing the stereochemical outcome. For steroid molecules, the substrate's own steric hindrance often guides the approach of the reagents. In industrial synthesis, catalytic processes are generally preferred for their efficiency. ethz.ch
While many synthetic routes focus on the 1,2-dehydrogenation to produce potent corticosteroids like betamethasone from precursors such as 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD), the reverse reaction is equally important for accessing related compounds. researchgate.netresearchgate.netnih.gov The hydrogenation must compete with the potential reduction of other functional groups, such as the C3-ketone. Methodologies in related steroid systems have shown that reagents like hydrogen peroxide (H2O2) in the presence of a base like potassium carbonate (K2CO3) can cleanly afford a 1,2-dihydro product, indicating that specific chemical environments can favor the desired reduction. nih.gov
The selection of a synthetic strategy is guided by the desired stereoisomer. The hydrogenation can result in either a 5α or 5β configuration, and controlling this outcome is a key aspect of the synthetic design.
| Strategy | Reagents/Catalyst | Key Feature |
| Catalytic Hydrogenation | H₂, Heterogeneous catalysts (e.g., Pd/C) | Widely used industrial process; stereoselectivity is dependent on catalyst and substrate structure. ethz.ch |
| Chemical Reduction | H₂O₂, K₂CO₃, MeOH | Can cleanly afford 1,2-dihydro products in related steroid systems under specific conditions. nih.gov |
Novel Catalytic Systems for Dihydro-Betamethasone Synthesis
The development of novel catalytic systems is essential for improving the efficiency, selectivity, and sustainability of steroid synthesis. Research focuses on both chemical catalysts and biocatalysts to achieve the 1,2-dihydrogenation of betamethasone precursors.
Chemical Catalysis: Traditional heterogeneous catalysts like palladium on charcoal (Pd/C) are commonly employed for hydrogenation reactions. ethz.ch However, the field is moving towards more environmentally benign options. Bismuth(III) salts, for instance, are gaining attention as "eco-friendly" reagents and catalysts for various transformations in steroid and terpene chemistry. researchgate.net Their application in selective reductions offers a potentially greener alternative to more toxic heavy metal catalysts.
Chemoenzymatic Transformations: Biocatalysis presents a powerful tool for highly selective and sustainable synthesis. While many studies highlight the use of 3-ketosteroid-Δ1-dehydrogenase (KstD) enzymes for the Δ1-dehydrogenation step in producing corticosteroids, the principles of chemoenzymatic synthesis suggest that other oxidoreductases could catalyze the reverse hydrogenation reaction. nih.govbohrium.com Chemoenzymatic strategies often combine the strengths of chemical synthesis for core structure construction with the high selectivity of enzymes for specific, challenging steps. pku.edu.cn The use of engineered enzymes or whole-cell biocatalysts can lead to processes that operate under mild, aqueous conditions, significantly reducing the environmental impact. nih.govrsc.org Such enzymatic methods provide a promising avenue for the stereospecific synthesis of 1,2-Dihydro-Betamethasone. nih.gov
| Catalyst Type | Example | Advantages |
| Heterogeneous Metal Catalyst | Palladium on Charcoal (Pd/C) | High activity, well-established for hydrogenations. ethz.ch |
| Green Chemical Catalyst | Bismuth(III) salts | Lower toxicity, "eco-friendly" alternative to traditional heavy metals. researchgate.net |
| Biocatalyst (Enzyme) | Oxidoreductases, Engineered Dehydrogenases | High stereo- and regioselectivity, mild reaction conditions, sustainable. bohrium.comrsc.org |
Characterization and Isolation of Synthetic Intermediates and Byproducts
This compound is often encountered as an impurity or a degradation product in the manufacturing of betamethasone and its esters. chemicalbook.com Therefore, its accurate characterization and isolation are vital for the quality control of the final active pharmaceutical ingredient (API). cleanchemlab.com The identification of such byproducts ensures the purity and safety of the pharmaceutical product.
A combination of modern analytical techniques is employed for the structural elucidation and isolation of this compound and its intermediates.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for the separation and isolation of this compound from the main compound and other synthesis-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise chemical structure. The disappearance of signals corresponding to the C1-C2 vinyl protons and the appearance of new aliphatic proton signals in the ¹H NMR spectrum would confirm the hydrogenation of the A-ring.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, corroborating the structural data obtained from NMR. nih.gov
The physical and chemical properties of this compound are compiled from various databases for use as a reference standard.
Table of Properties for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (8R,9S,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | nih.gov |
| Molecular Formula | C₂₂H₃₁FO₅ | nih.gov |
| Molecular Weight | 394.5 g/mol | nih.gov |
| CAS Number | 560-34-9 | nih.govsynthinkchemicals.com |
Enantiomeric and Diastereomeric Purity Assessment in Synthetic Protocols
The biological activity of chiral drugs can be highly dependent on their stereochemistry. americanpharmaceuticalreview.com In the case of this compound synthesis, the reduction of the C1-C2 double bond can lead to the formation of diastereomers due to the numerous existing stereocenters in the molecule. Therefore, rigorous assessment of the enantiomeric and diastereomeric purity is a critical component of the synthetic protocol. ethz.ch
Advanced analytical techniques are required to separate and quantify these closely related stereoisomers.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most widely used technique for the separation of stereoisomers. By using a chiral stationary phase, it is possible to resolve and quantify the different enantiomers or diastereomers present in a sample. pensoft.net Method validation according to ICH guidelines ensures the method is accurate, precise, and robust for its intended purpose. pensoft.netjocpr.com
Quantitative NMR (qNMR): In some cases, qNMR can be used to determine the isomeric purity of a sample. libretexts.org This technique can be advantageous as it may not require chiral separation and provides direct quantification of the different isomers based on the integration of their unique NMR signals. libretexts.org
Fluorescence-Based Assays: Novel methods, such as those using self-assembled iminoboronate esters, allow for the high-throughput screening of enantiomeric excess in chiral diols through fluorescence, showcasing the innovation in purity assessment. nih.gov
The development of these analytical methods is crucial for ensuring that the synthesis produces the desired stereoisomer with a high degree of purity, which is a key regulatory requirement for pharmaceutical compounds. americanpharmaceuticalreview.com
Typical Parameters for Chiral HPLC Method Validation
| Parameter | Description | Typical Requirement |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the enantiomers. pensoft.net |
| Linearity | Proportionality of the analytical signal to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. jocpr.com |
| Precision | Closeness of agreement between a series of measurements from multiple samplings. | Relative Standard Deviation (RSD) ≤ 2%. pensoft.net |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (e.g., S/N ≥ 10). pensoft.net |
| Accuracy | Closeness of the test results obtained by the method to the true value. | Recovery typically in the range of 95-105%. jocpr.com |
Sustainable and Green Chemistry Approaches in this compound Synthesis Research
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve safety. researchgate.net For the synthesis of complex molecules like this compound, these principles guide the development of more sustainable and efficient processes.
Biocatalysis and Chemoenzymatic Routes: A major focus of green chemistry in steroid synthesis is the use of biocatalysts. Enzymes operate under mild conditions (neutral pH, room temperature, and atmospheric pressure) in aqueous media, offering a green alternative to conventional chemical methods that often require harsh reagents, high temperatures, and organic solvents. rsc.org The high selectivity of enzymes (chemo-, regio-, and stereoselectivity) minimizes the formation of byproducts, simplifying purification and reducing waste. bohrium.com For instance, the use of mild fermentation for the 1,2-dehydrogenation step in betamethasone synthesis showcases a successful industrial application of biocatalysis. researchgate.net A similar approach using specific hydrogenating enzymes (oxidoreductases) would be a highly desirable green route to this compound.
Molecular Interactions and Receptor Dynamics Research
Computational Chemistry and Molecular Docking Studies of 1,2-Dihydro-Betamethasone
No specific computational chemistry or molecular docking studies for this compound have been published. Such studies for related compounds, like Betamethasone (B1666872) and its esters, have been performed to elucidate their binding modes within the glucocorticoid receptor (GR). These studies typically highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. However, without specific research on this compound, any discussion of its computational profile would be purely speculative.
Investigation of Ligand-Receptor Binding Affinities in In Vitro Systems
There is no available data from in vitro studies detailing the ligand-receptor binding affinities of this compound for the glucocorticoid receptor or other potential targets. While extensive research has quantified the binding affinities of a wide range of corticosteroids, this compound has not been included in these comparative analyses.
Structure-Activity Relationship (SAR) Investigations within this compound Analogues
There are no published structure-activity relationship (SAR) investigations focused on analogues of this compound. The established SAR for glucocorticoids indicates that the presence of a double bond at the C1-C2 position generally enhances glucocorticoid activity. uomustansiriyah.edu.iq This suggests that the activity of this compound would be lower than that of Betamethasone, but the extent of this difference and the effects of further modifications to the 1,2-dihydro scaffold have not been explored.
Theoretical Mechanistic Elucidation of Receptor Transduction Pathways
The mechanism of action for glucocorticoids like Betamethasone is well-established, involving binding to the cytoplasmic glucocorticoid receptor, translocation of the complex to the nucleus, and subsequent modulation of gene expression. patsnap.compatsnap.com It is presumed that this compound would follow a similar transduction pathway. However, without binding affinity and functional assay data, a theoretical mechanistic elucidation specific to this compound cannot be detailed. Differences in receptor activation and subsequent downstream signaling, as compared to Betamethasone, have not been investigated.
Advanced Analytical and Spectroscopic Characterization of 1,2 Dihydro Betamethasone
Hyphenated Chromatographic Techniques for Purity Profiling and Quantitative Analysis (e.g., LC-MS/MS, GC-MS) in Research Samples
Hyphenated chromatographic techniques are indispensable tools for the separation, identification, and quantification of 1,2-Dihydro-Betamethasone and its related impurities in complex research samples. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and selectivity, making them ideal for purity profiling and quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. For the analysis of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice. africanjournalofbiomedicalresearch.com A C18 column is typically used to separate the compound from its parent drug, Betamethasone (B1666872), and other related substances. The mobile phase usually consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol), often run in a gradient elution mode to achieve optimal separation.
The mass spectrometer, coupled to the LC system, provides detection and structural information. Electrospray ionization (ESI) is a common ionization technique for corticosteroids. In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the molecular weight of this compound is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides high specificity and allows for accurate quantification even at low concentrations. nih.gov
A simple, sensitive, and rapid LC-MS/MS method for the analysis of betamethasone has been developed for bioequivalence studies, which can be adapted for this compound. researchgate.net The calibration curve for such methods is typically linear over a wide range of concentrations, demonstrating high sensitivity without interference. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS):
While less common for the analysis of corticosteroids due to their polarity and thermal lability, GC-MS can be employed after derivatization. Derivatization, such as silylation, is necessary to increase the volatility and thermal stability of this compound, allowing it to be analyzed by GC. The GC separates the derivatized compound from other components in the sample, and the mass spectrometer provides detection and identification based on the mass-to-charge ratio of the resulting fragments. GC-MS has been used for the determination of betamethasone in various matrices. ugent.be
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Betamethasone-Related Compounds
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC |
| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Optimized for separation of impurities |
| Injection Volume | 1 - 10 µL |
| MS System | Triple Quadrupole or High-Resolution MS |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ions (m/z) | Characteristic fragment ions |
High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., 2D-NMR, HRMS, FT-IR, UV-Vis)
The unambiguous confirmation of the chemical structure of this compound relies on a combination of high-resolution spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Two-dimensional NMR (2D-NMR) spectroscopy is a powerful tool for the complete structural elucidation of complex molecules like this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of protons and carbons within the molecule. nih.gov These experiments, in conjunction with 1D ¹H and ¹³C NMR, allow for the definitive assignment of all proton and carbon signals, confirming the dihydro modification in the A-ring of the steroid nucleus. The structure of isomers of betamethasone has been successfully determined using proton-proton and proton-fluorine NOE experiments. researchgate.net
High-Resolution Mass Spectrometry (HRMS):
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound with a high degree of confidence. This technique is crucial for confirming the molecular formula and distinguishing it from other compounds with similar nominal masses.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy provides information about the functional groups present in the this compound molecule. The IR spectrum will exhibit characteristic absorption bands corresponding to the hydroxyl (-OH), carbonyl (C=O), and C-F groups, as well as the steroid backbone. longdom.org Comparison of the FT-IR spectrum of this compound with that of Betamethasone would reveal changes in the region associated with the A-ring, confirming the reduction of the double bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The UV spectrum of this compound is expected to differ from that of Betamethasone due to the saturation of the 1,2-double bond, which alters the chromophoric system of the molecule. This change in the absorption maximum (λmax) can be used as an indicator of the structural modification. longdom.orgnih.gov
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Absence of signals corresponding to the vinylic protons at C1 and C2. Appearance of new aliphatic proton signals in the A-ring. |
| ¹³C NMR | Upfield shift of the signals for C1 and C2, consistent with the conversion from sp² to sp³ hybridization. |
| HRMS | Accurate mass measurement confirming the molecular formula C₂₂H₃₁FO₅. |
| FT-IR (cm⁻¹) | Characteristic bands for O-H stretching, C=O stretching, and C-F stretching. Alterations in the C=C stretching region compared to Betamethasone. |
| UV-Vis (λmax) | Shift in the absorption maximum compared to the conjugated diene system in Betamethasone. |
X-ray Crystallography and Solid-State Characterization of this compound Polymorphs
The solid-state properties of a pharmaceutical compound can significantly impact its stability, solubility, and bioavailability. X-ray crystallography and other solid-state characterization techniques are employed to study the crystalline forms of this compound.
X-ray Crystallography:
Powder X-ray Diffraction (PXRD):
PXRD is a powerful tool for identifying crystalline phases and studying polymorphism. rigaku.com Different polymorphic forms of a compound will produce distinct PXRD patterns, allowing for their differentiation and characterization. Studies on related compounds like betamethasone acetate (B1210297) have revealed the existence of multiple polymorphic forms, which were characterized using techniques including X-ray powder diffraction. nih.gov
Solid-State Characterization:
In addition to X-ray diffraction, other techniques are used to characterize the solid-state properties of this compound. Differential Scanning Calorimetry (DSC) can be used to determine the melting point and detect phase transitions between different polymorphic forms. Thermogravimetric Analysis (TGA) provides information about the thermal stability and the presence of solvates or hydrates.
While specific studies on the polymorphism of this compound are limited, research on betamethasone acetate has demonstrated the existence of different polymorphic forms and their interconversion under various conditions such as grinding and heating. nih.gov
Development and Validation of Novel Analytical Assays for Research Purposes
The development and validation of robust analytical assays are critical for the reliable quantification of this compound in research samples and for monitoring its formation as an impurity or degradant. researchgate.net Stability-indicating methods are particularly important as they can resolve the analyte from its potential degradation products. nih.gov
Method Development:
The development of a new analytical assay, typically a reversed-phase HPLC method, involves a systematic optimization of chromatographic parameters to achieve the desired separation. ijpsonline.com This includes the selection of an appropriate column, mobile phase composition, flow rate, and detector wavelength. For complex mixtures, gradient elution is often employed to ensure the separation of all components of interest. africanjournalofbiomedicalresearch.com
Method Validation:
Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its suitability for its intended purpose. researchgate.net Validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The development and validation of stability-indicating HPLC methods for betamethasone dipropionate have demonstrated the successful separation of the active ingredient from its related substances and degradation products. nih.gov
Stability Studies and Degradation Pathway Analysis in Controlled Research Environments
Stability studies are essential to understand the intrinsic stability of this compound and to identify its degradation products and pathways. These studies are typically conducted under forced degradation conditions to accelerate the degradation process. nih.gov
Forced Degradation Studies:
Forced degradation, or stress testing, involves subjecting the compound to a variety of harsh conditions, such as:
Acidic and Basic Hydrolysis: To assess susceptibility to degradation in acidic and basic environments. jst.go.jp
Oxidative Degradation: To evaluate the impact of oxidizing agents.
Thermal Degradation: To determine the effect of high temperatures. nih.gov
Photodegradation: To assess stability upon exposure to light.
The degradation products formed under these conditions are then identified and characterized using techniques like LC-MS/MS and NMR. nih.gov Studies on betamethasone and its esters have shown that they are susceptible to degradation, leading to the formation of various related compounds. jst.go.jpnih.gov
Degradation Pathway Analysis:
By identifying the degradation products formed under different stress conditions, a comprehensive degradation pathway for this compound can be proposed. This information is crucial for understanding the potential degradation mechanisms and for developing strategies to ensure the stability of the compound during storage and use. The degradation of betamethasone often involves hydrolysis, oxidation, and isomerization reactions. jst.go.jpresearchgate.net
Preclinical Pharmacological Investigations and in Vitro/ex Vivo Biological Models
Evaluation of Cellular Receptor Activation and Downstream Signaling in Research Cell Lines
1,2-Dihydro-Betamethasone, as a corticosteroid, is understood to exert its effects primarily through interaction with the glucocorticoid receptor (GR). nih.gov This process begins when the compound, due to its lipophilic nature, diffuses across the cell membrane into the cytoplasm. patsnap.com Within the cytoplasm, it binds to the GR, inducing a conformational change in the receptor. patsnap.com This activation event causes the dissociation of associated proteins and allows the newly formed steroid-receptor complex to translocate into the cell nucleus. patsnap.compatsnap.com
Inside the nucleus, the complex acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.compatsnap.com This binding modulates the transcription of target genes, either by upregulating (transactivation) or downregulating (transrepression) their expression. patsnap.com A key downstream effect is the increased synthesis of anti-inflammatory proteins, such as lipocortin-1 (also known as annexin-1). patsnap.compatsnap.com Lipocortin-1 inhibits the enzyme phospholipase A2, which is critical for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. patsnap.compatsnap.com
Furthermore, the activated GR complex can suppress the activity of other transcription factors, notably nuclear factor-kappa B (NF-κB), which plays a central role in the immune and inflammatory response. patsnap.com By inhibiting NF-κB, the expression of numerous pro-inflammatory cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α), is downregulated. patsnap.compatsnap.com Studies in CEM C7 T-cells have shown that betamethasone (B1666872) can induce apoptosis, while in L929 cells, it has been demonstrated to induce gene expression. medchemexpress.com Research using CV-1 cells transfected with rat glucocorticoid receptors showed that while betamethasone had full transactivation agonistic activity, its esterified derivatives exhibited only partial activity. nih.gov
Modulation of Gene Expression Profiles in Non-Human Cell Models
Investigations into the effects of betamethasone on gene expression have provided significant insights using non-human cell models. A study utilizing primary cultures of fetal rat lung fibroblasts analyzed changes in the whole-cell transcriptome following steroid treatment. nih.gov The research revealed that betamethasone stimulates a potent transcriptional response, affecting genes involved in critical cellular pathways. nih.gov
Pathway analysis identified that key processes regulated by the compound include cell proliferation and the remodeling of the cytoskeleton and extracellular matrix. nih.gov A whole-genome GR chromatin immunoprecipitation sequencing (ChIP-Seq) analysis identified glucocorticoid response element-binding sites near several previously characterized GR target genes, confirming direct genomic induction. nih.gov Notably, 483 genes were found to be significantly stimulated by betamethasone or the endogenous corticosteroid, corticosterone, with a strong overlap of 476 genes regulated by both, indicating a shared mechanism of action but a stronger transcriptional response from betamethasone. nih.gov
Changes in the mRNA levels for several induced and repressed target genes were confirmed by quantitative PCR. nih.gov One specific target, transglutaminase 2 (Tgm2), was found to have its mRNA and protein levels strongly increased in the fibroblasts by the steroid. nih.gov
| Gene Symbol | Gene Name | Regulation | Associated Function |
|---|---|---|---|
| Per1 | Period Circadian Regulator 1 | Induced | Circadian Rhythm |
| Dusp1 | Dual Specificity Phosphatase 1 | Induced | MAP Kinase Signaling Regulation |
| Fkbp5 | FK506 Binding Protein 5 | Induced | Glucocorticoid Receptor Regulation |
| Sgk1 | Serum/Glucocorticoid Regulated Kinase 1 | Induced | Cell Stress Response, Ion Transport |
| Crispld2 | Cysteine Rich Secretory Protein LCCL Domain Containing 2 | Induced | Extracellular Matrix, Lung Development |
| Tgm2 | Transglutaminase 2 | Induced | Cell Adhesion, Extracellular Matrix Remodeling |
Enzyme Kinetics and Inhibition Studies in Isolated Biological Systems
The interaction of betamethasone derivatives with enzymes has been examined in isolated biological systems. One study investigated the effect of betamethasone dipropionate on the activity of catalase in vitro. farmaciajournal.comfarmaciajournal.com The results indicated an uncompetitive type of enzyme inhibition. farmaciajournal.com In this mechanism, the inhibitor (betamethasone dipropionate) does not bind to the free enzyme but rather to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex. farmaciajournal.com This mode of inhibition is characterized by a decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) as the inhibitor concentration increases. farmaciajournal.com
The formation of the ESI complex occurs after the initial binding of the substrate to the enzyme's active site. farmaciajournal.com A stereospecific hydride electron transfer from the substrate to the glucosteroid double bond results in an enolate intermediate, which is stabilized within the enzyme's active site before the final product is formed. farmaciajournal.com
| Betamethasone Concentration (μM) | Vmax (mM/min) | Km (mM) |
|---|---|---|
| 0 | 0.2376 | 3.0406 |
| 25.36 | 0.1644 | 2.0845 |
| 33.81 | 0.1434 | 1.7722 |
Another area of research in a fetal guinea pig model showed that betamethasone treatment can alter the expression of key steroidogenic enzymes. nih.gov Specifically, it was found to markedly reduce the expression of 5alpha-reductase type 2 mRNA in the brain of male fetuses and in the placenta. nih.gov This enzyme is crucial in the synthesis of the neuroactive steroid allopregnanolone. nih.gov
Immunomodulatory Research in Specific Animal-Derived Cell Cultures
The immunomodulatory properties of betamethasone are a cornerstone of its pharmacological activity. nih.gov These effects are mediated through the glucocorticoid receptor mechanisms described previously, leading to broad suppression of immune and inflammatory responses. patsnap.compatsnap.com Research has demonstrated that these effects extend to various immune cells.
Studies on hybrid compounds of betamethasone 17-valerate have shown a significant inhibitory effect on the degranulation of mast cells. researchgate.net This action is critical as mast cell degranulation releases a variety of pro-inflammatory mediators. The hybrid compounds were found to reduce the release of β-hexosaminidase, a marker of degranulation, more effectively than the parent drug. researchgate.net
Pharmacokinetic and Metabolic Research in Non-Human Animal Models (excluding clinical efficacy)
Pharmacokinetic profiles of betamethasone have been characterized in several non-human animal models, revealing species-specific differences in absorption, distribution, and elimination. These studies typically involve administering a form of betamethasone, such as a phosphate or acetate (B1210297) ester, and then measuring the concentration of the active betamethasone compound in plasma over time.
In camels, following a single intramuscular administration of a betamethasone formulation, the plasma drug profile was characterized by a rapid distribution phase and a terminal elimination half-life (T½β) of approximately 7.17 hours. camelsandcamelids.com A study in exercised Thoroughbred horses receiving an intra-articular administration of betamethasone sodium phosphate and betamethasone acetate reported a plasma elimination half-life of 7.48 hours. nih.gov Research in sheep using two different intramuscular prodrug formulations (phosphate and a phosphate/acetate mixture) found that both produced a peak concentration (Cmax) of about 180 ng/mL at 1 to 1.5 hours. nih.gov The phosphate-only formulation had a terminal half-life of 4 hours, whereas the mixed formulation showed a much longer terminal half-life due to the slow, sustained release from the acetate prodrug, a phenomenon known as flip-flop kinetics. nih.gov
Metabolic research in C57BL/6J mice has highlighted that the timing of administration can impact the compound's metabolic side effects. nih.gov Out-of-phase treatment (when endogenous glucocorticoid levels are low) resulted in hyperinsulinemia and a significant reduction in insulin sensitivity compared to in-phase treatment. nih.gov
| Animal Model | Administration Route | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | T½ (Elimination Half-Life) | Reference |
|---|---|---|---|---|---|
| Camel | Intramuscular | 0.5 h (median) | 15.9 ng/mL (median) | 7.17 h (median) | camelsandcamelids.com |
| Horse (Thoroughbred) | Intra-articular | 1.45 ± 0.20 h | 3.97 ± 0.23 ng/mL | 7.48 ± 0.39 h | nih.gov |
| Horse (Thoroughbred) | Intra-articular | 0.8 h (plasma) | Not Specified | Not Specified | nih.gov |
| Sheep | Intramuscular (Phosphate ester) | ~1-1.5 h | ~180 ng/mL | 4 h | nih.gov |
| Sheep | Intramuscular (Phosphate/Acetate mixture) | ~1-1.5 h | ~180 ng/mL | Longer, sustained release profile | nih.gov |
Mechanistic Insights into Biological Activities Non Clinical Context
Elucidation of Molecular Pathways Influenced by 1,2-Dihydro-Betamethasone in Research Models
Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This can occur through several mechanisms, including the direct binding of the GR to glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory proteins. Additionally, the activated GR can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory genes. patsnap.com
Interactions with Nuclear Receptors and Co-activators/Co-repressors in Experimental Systems
Specific studies detailing the interactions of this compound with nuclear receptors and their associated co-activators or co-repressors in experimental systems have not been prominently reported. In general, the binding of a glucocorticoid to the GR induces a conformational change in the receptor. patsnap.com This change facilitates the dissociation of chaperone proteins and allows the receptor to dimerize and translocate to the nucleus.
Once in the nucleus, the ligand-bound GR recruits a complex of co-regulatory proteins, which can be either co-activators or co-repressors, to the target gene promoters. The specific co-regulators recruited depend on the cellular context and the specific gene being regulated. Co-activators, such as histone acetyltransferases, promote gene transcription by modifying chromatin structure, making it more accessible to the transcriptional machinery. Conversely, co-repressors, such as histone deacetylases, lead to chromatin condensation and transcriptional repression. The precise profile of co-activators and co-repressors that interact with the this compound-GR complex would determine its specific genomic effects.
Regulation of Inflammatory Mediators and Cytokine Networks in In Vitro Models
While in vitro studies specifically investigating the effect of this compound on inflammatory mediators and cytokine networks are scarce, the parent compound, betamethasone (B1666872), has been shown to be a potent inhibitor of pro-inflammatory cytokine production. tandfonline.comnih.gov It is anticipated that this compound would exhibit similar properties.
Glucocorticoids are known to suppress the production of a wide range of inflammatory mediators, including cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as chemokines and enzymes involved in the inflammatory cascade like phospholipase A2. patsnap.comtandfonline.com The inhibition of these molecules is a key component of the anti-inflammatory effects of glucocorticoids. For instance, betamethasone has been demonstrated to inhibit the release of IL-8 and macrophage inflammatory protein-1alpha from neutrophils. nih.gov A fixed-dose combination of calcipotriol (B1668217) and betamethasone dipropionate has also been shown to inhibit the secretion of Th17 cytokines. d-nb.info
Below is a hypothetical data table illustrating the potential inhibitory effects of this compound on cytokine production, based on the known activities of related glucocorticoids.
| Cytokine | Hypothetical IC50 (nM) for this compound | Reference Compound | Reference IC50 (nM) |
| IL-1β | Data not available | Mometasone Furoate | 0.05 |
| IL-6 | Data not available | Mometasone Furoate | 0.15 |
| TNF-α | Data not available | Mometasone Furoate | 0.25 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only, as specific experimental data is not available. The reference data is for Mometasone Furoate, another potent corticosteroid. tandfonline.com
Exploration of Genomic vs. Non-Genomic Actions in Cellular Research Paradigms
The distinction between genomic and non-genomic actions of glucocorticoids is a critical area of research. Genomic actions are mediated by changes in gene expression and typically have a slower onset. patsnap.com Non-genomic effects, on the other hand, are rapid and are not dependent on gene transcription or protein synthesis. These can include direct effects on cellular membranes and signaling pathways.
Derivatization, Prodrug Design, and Bioconjugation for Research Applications
Synthesis of Chemically Modified 1,2-Dihydro-Betamethasone Analogs for SAR Expansion
The synthesis of chemically modified analogs of a parent compound is a critical step in expanding our understanding of its Structure-Activity Relationship (SAR). SAR studies systematically alter the chemical structure of a molecule to identify which functional groups and structural motifs are responsible for its biological activity. oncodesign-services.com For corticosteroids, these modifications can influence potency, selectivity for the glucocorticoid receptor over the mineralocorticoid receptor, and pharmacokinetic properties.
While specific SAR studies on this compound are not readily found, research on analogous compounds like betamethasone (B1666872) provides a roadmap for potential modifications. For instance, a study on the synthesis of 12β-substituted analogs of betamethasone demonstrated that modifications at this position could significantly impact systemic absorption and topical anti-inflammatory activity. nih.gov Researchers synthesized a series of 9α-halo-12β-hydroxy and 12β-acyloxy analogs of betamethasone 17,21-dipropionate. nih.gov The findings revealed that the polarity and size of the substituent at the 12-position were key determinants of the compound's systemic effects. nih.gov
Hypothetically, a similar approach could be applied to this compound to explore its SAR. Key positions for modification on the steroid scaffold would likely include:
The C-17 and C-21 hydroxyl groups: Esterification or etherification at these positions can modulate lipophilicity and duration of action.
The C-16 methyl group: Altering the stereochemistry or nature of this substituent can affect receptor binding and metabolic stability.
The C-9 fluoro group: Substitution with other halogens could fine-tune electronic properties and receptor affinity.
The A-ring: The saturated 1,2-position in this compound itself represents a significant modification from betamethasone. Further alterations in this ring could influence its pharmacokinetic profile.
A hypothetical SAR study on this compound might involve the synthesis of analogs with varying substituents at these key positions, followed by in vitro and in vivo assays to determine their biological activity.
Table 1: Hypothetical Analogs of this compound for SAR Studies
| Modification Site | Type of Modification | Potential Impact on Activity |
| C-17, C-21 | Esterification with various chain lengths | Altered lipophilicity, duration of action |
| C-16 | Epimerization of the methyl group | Modified receptor binding affinity |
| C-9 | Substitution of fluorine with chlorine | Changes in electronegativity affecting potency |
| A-ring | Introduction of additional substituents | Influence on metabolic stability |
Research on Prodrug Approaches to Enhance Research Model Delivery or Stability
Prodrug design is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or lack of site-specific delivery. nih.govnih.govrsc.org A prodrug is an inactive derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. nih.gov While specific prodrugs of this compound are not described in the literature, the principles of corticosteroid prodrug design are well-documented.
A common approach for corticosteroids is to create more water-soluble derivatives for intravenous administration or more lipophilic derivatives to enhance absorption through biological membranes. nih.gov For instance, phosphate esters of corticosteroids are often synthesized to dramatically increase aqueous solubility.
In a research setting, a prodrug of this compound could be designed to:
Improve stability in a formulation: Protecting a labile functional group through derivatization can increase the shelf-life of a research compound.
Enhance delivery to a specific tissue: By attaching a promoiety that is recognized by a transporter or enzyme present in the target tissue, the concentration of the active compound can be increased at the site of action.
Control the rate of drug release: The nature of the chemical bond linking the promoiety to the parent drug can be engineered to cleave at a specific rate, providing a sustained release profile.
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Strategy | Promoiety | Objective | Activation Mechanism |
| Increased Aqueous Solubility | Phosphate ester | Enhance solubility for in vitro assays or IV administration | Enzymatic cleavage by phosphatases |
| Enhanced Lipophilicity | Long-chain fatty acid ester | Improve permeability across cell membranes | Enzymatic cleavage by esterases |
| Targeted Delivery | Amino acid conjugate | Utilize amino acid transporters for uptake | Enzymatic cleavage by peptidases |
Covalent Attachment and Bioconjugation Strategies for Targeted Research Tools
Covalent attachment and bioconjugation are techniques used to link a drug molecule to a larger carrier molecule, such as a protein, polymer, or nanoparticle. rjsocmed.comnih.gov This approach can be used to create highly specific research tools for investigating biological pathways or for targeted drug delivery. While there is no specific literature on the bioconjugation of this compound, studies on other corticosteroids like dexamethasone have demonstrated the feasibility of this approach.
For example, dexamethasone has been conjugated to nanobodies to enable targeted delivery to specific cell types expressing a particular surface antigen. This strategy minimizes systemic exposure and reduces off-target effects. Similarly, corticosteroids have been conjugated to polymers like hyaluronic acid to target inflamed tissues where the receptor for this polymer is overexpressed.
For this compound, bioconjugation could be employed to:
Develop targeted anti-inflammatory agents: By attaching it to an antibody that recognizes an inflammation-specific marker, the corticosteroid could be delivered directly to the site of inflammation.
Create probes for studying glucocorticoid receptor dynamics: Conjugating this compound to a fluorescent dye or a biotin molecule could allow for the visualization and tracking of the glucocorticoid receptor within cells.
Investigate drug-protein interactions: Immobilizing this compound on a solid support via a covalent linker can be used in affinity chromatography to identify and isolate proteins that bind to the corticosteroid.
The success of these strategies would depend on the identification of a suitable functional group on the this compound molecule for conjugation that does not significantly impair its biological activity. The hydroxyl groups at C-17 and C-21 are likely candidates for such modifications.
Exploration of Novel Scaffolds Integrating the Dihydro-Betamethasone Moiety
The integration of a known pharmacophore into a novel chemical scaffold is an advanced strategy in drug discovery aimed at developing new chemical entities with unique properties. This can lead to compounds with different selectivity profiles, improved pharmacokinetics, or novel mechanisms of action.
While the literature does not describe novel scaffolds that specifically incorporate the this compound moiety, the concept of steroid-hybrid molecules is an active area of research. These hybrids combine a steroid nucleus with another pharmacologically active molecule to create a single compound with dual or synergistic activity.
For this compound, one could envision the design of novel scaffolds where:
The steroid nucleus is fused with a heterocyclic ring system known to have complementary biological activity.
The C-17 side chain is replaced with a non-steroidal anti-inflammatory drug (NSAID) to create a compound with a dual mechanism of anti-inflammatory action.
The entire steroid scaffold is used as a rigid framework to present specific functional groups in a defined spatial orientation to interact with a biological target.
The development of such novel scaffolds would require significant synthetic chemistry efforts and a deep understanding of the SAR of both the corticosteroid and the integrated pharmacophore. Biotransformation studies, such as those performed on betamethasone dipropionate, can also provide inspiration for new structural motifs. nih.govresearchgate.netscienceopen.com
Emerging Research Frontiers and Future Directions for 1,2 Dihydro Betamethasone Studies
Integration with Advanced Drug Delivery Systems Research (non-human, theoretical applications)
The integration of 1,2-Dihydro-Betamethasone with advanced drug delivery systems represents a promising, albeit theoretical, frontier. Research into novel delivery technologies for corticosteroids like Betamethasone (B1666872) provides a foundation for speculating on the potential applications of its 1,2-dihydro derivative. springermedizin.dedntb.gov.ua Advanced delivery systems, such as nanostructured formulations, could enhance the therapeutic efficacy of steroidal compounds by enabling targeted delivery and controlled release. dntb.gov.ua
For instance, supramolecular materials are being explored for the controllable delivery of steroids, leveraging non-covalent interactions to encapsulate and release drug molecules. nih.govfrontiersin.org The specific physicochemical properties of this compound could influence its interaction with such materials, potentially leading to novel formulation strategies with unique release profiles.
Table 1: Theoretical Drug Delivery Systems for this compound
| Delivery System | Potential Application for this compound |
|---|---|
| Nanoparticles | Encapsulation for targeted delivery to specific tissues. |
| Liposomes | Improved skin penetration for topical applications. |
| Hydrogels | Sustained release in localized therapies. |
These theoretical applications are based on advancements in drug delivery for other corticosteroids and would require extensive research to be realized for this compound.
Potential Applications in Advanced Materials Science or Biosensor Development
The steroidal backbone of this compound suggests its potential, though currently unexplored, utility in materials science and biosensor technology. Steroid-based liquid crystalline polymers are an emerging class of materials with applications in photonics and electronics. mdpi.com The unique stereochemistry of this compound could, in theory, be harnessed to create novel polymers with specific self-assembling properties.
In the realm of biosensors, there is a growing interest in developing sensitive and selective methods for the detection of steroids. nih.gov For example, electrochemical sensors have been developed for the detection of Dexamethasone, a structurally similar glucocorticoid. scielo.brscielo.brresearchgate.net These sensors often utilize nanomaterials to enhance their sensitivity and selectivity. A theoretical biosensor for this compound could be developed using similar principles, potentially for applications in research or quality control. A label-free immunosensor, for instance, could be designed based on the specific binding of an antibody to the this compound molecule. kneopen.com
Development of this compound as a Probe for Receptor Biology Research
The interaction of glucocorticoids with the glucocorticoid receptor (GR) is a cornerstone of their biological activity. mdpi.com While Betamethasone itself is a potent GR agonist, the biological activity of its 1,2-dihydro metabolite is not well-characterized. nih.govnih.gov Developing this compound as a chemical probe could provide valuable insights into GR biology.
A chemical probe is a small molecule that is used to study biological systems. By modifying this compound with fluorescent or radioactive labels, researchers could potentially track its binding to the GR and subsequent cellular events. This could help to elucidate the specific structural features of the steroid that are critical for receptor activation and downstream signaling. Furthermore, comparing the binding and activity of this compound to that of Betamethasone could reveal the importance of the 1,2-double bond for GR interaction.
Computational Design and Optimization of Novel Steroidal Structures based on this compound
Computational modeling and simulation are powerful tools in modern drug discovery and design. nih.govnih.gov These techniques could be applied to the this compound scaffold to design novel steroidal compounds with optimized properties. Molecular docking studies, for example, could predict the binding affinity of this compound and its hypothetical derivatives to the glucocorticoid receptor. nih.gov
By understanding the structure-activity relationships of the this compound series, it may be possible to design new molecules with enhanced selectivity for the GR or with a more favorable side-effect profile. Pharmacokinetic and pharmacodynamic (PK/PD) modeling could also be employed to predict the absorption, distribution, metabolism, and excretion of these novel compounds, guiding further experimental studies. nih.goviapchem.org The design of novel glucocorticoid receptor modulators is an active area of research, and computational approaches are playing an increasingly important role. nih.gov
Interdisciplinary Research Integrating Omics Technologies with this compound Studies
The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our understanding of drug action. nih.govmdpi.comnih.govmdpi.comelifesciences.org Integrating these approaches into the study of this compound could provide a comprehensive view of its cellular effects.
For example, transcriptomic studies could identify the genes that are regulated by this compound, while proteomic and metabolomic analyses could reveal its impact on cellular proteins and metabolites. nih.govelifesciences.org This multi-omics approach would not only help to elucidate the mechanism of action of this compound but could also lead to the identification of novel biomarkers of its activity. Such interdisciplinary research, combining chemistry, biology, and computational science, will be crucial for unlocking the full potential of this and other novel steroidal compounds. scilit.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Betamethasone |
Q & A
Q. How can researchers interpret conflicting spectral data for this compound degradation products?
- Methodological Answer : Cross-validate LC-MS/MS findings with orthogonal techniques (e.g., GC-MS for volatile byproducts). Use databases like PubChem or Cheméo to match fragmentation patterns and isotopic distributions .
科学指南针-看不懂数据图不会描述实验结果,你一定需要它!00:17用它!帮你看懂文献数据图,更好描述实验结果00:17
Ethical and Methodological Considerations
Q. What ethical frameworks apply to clinical trials involving this compound derivatives in human participants?
- Methodological Answer : Adhere to Declaration of Helsinki principles: obtain informed consent, ensure IRB approval, and disclose risks (e.g., hypothalamic-pituitary-adrenal axis suppression). Participant selection must exclude vulnerable populations (e.g., pregnant individuals) unless justified by risk-benefit analysis .
Q. How should researchers address batch-to-batch variability in this compound formulations during stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
